molecular formula C7H4ClN3 B1396004 2-Chloropyrido[3,4-D]pyrimidine CAS No. 1234616-61-5

2-Chloropyrido[3,4-D]pyrimidine

Cat. No. B1396004
CAS RN: 1234616-61-5
M. Wt: 165.58 g/mol
InChI Key: XNXIKSZFEGISMW-UHFFFAOYSA-N
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Description

2-Chloropyrido[3,4-D]pyrimidine is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, including this compound, involves various synthetic protocols . The review on the synthesis and therapeutic potential of pyridopyrimidines considers all these protocols .


Molecular Structure Analysis

The molecular structure of this compound is based on the heterocyclic combination of pyrimidine and pyridine rings . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for this combination .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the synthetic protocols mentioned earlier . These reactions are crucial in preparing these pyridopyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . It provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Scientific Research Applications

Synthesis Techniques

  • 2-Chloropyrido[3,4-d]pyrimidine has been synthesized via regioselective pallado-dehalogenation leading to highly functionalized products through SNAr and palladium-catalyzed cross-coupling reactions, offering good yields and showcasing its versatility in chemical synthesis (Tikad et al., 2009).
  • A novel approach involving dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines showcases innovative synthesis strategies of various bis-functionalized pyrimidine series through regioselective cross-coupling reactions, highlighting the adaptability and potential for creating diverse chemical structures (Tikad et al., 2007).

Biomedical Applications

  • Pyrido[3,4-d]pyrimidines, including structures similar to this compound, have been identified as privileged heterocyclic scaffolds providing ligands for various receptors in the body. Their similarity with nitrogen bases in DNA and RNA, coupled with their significant presence in biomedical research, underscores their potential in therapeutic and diagnostic applications (Jubete et al., 2019).

Anticancer Properties

  • Novel derivatives of 2-amino pyrido[3,4-d]pyrimidine, structurally related to this compound, have shown significant promise as anticancer agents. These compounds exhibit selective activities against certain cancer cell lines, particularly in breast and renal cancers, underlining their potential in targeted cancer therapies (Wei & Malhotra, 2012).

Mechanism of Action

Target of Action

2-Chloropyrido[3,4-D]pyrimidine is a heterocyclic compound that has shown promising potential in scientific research. It has been studied extensively for its biological activities, including as an inhibitor of protein kinases . Protein kinases are enzymes that catalyze phosphate transfer from ATP to tyrosine residues in proteins and represent important targets for antitumor drugs .

Mode of Action

This results in the inhibition of kinase activity and downstream signaling pathways .

Safety and Hazards

The safety and hazards of 2-Chloropyrido[3,4-D]pyrimidine are also listed in databases like PubChem . It provides safety/hazards/toxicity information .

Future Directions

The future directions of 2-Chloropyrido[3,4-D]pyrimidine research are likely to continue focusing on its therapeutic potential . As it has been studied in the development of new therapies, it is expected that more research will be conducted in this area .

Biochemical Analysis

Biochemical Properties

2-Chloropyrido[3,4-D]pyrimidine plays a crucial role in biochemical reactions, particularly as an antagonist of the human chemokine receptor CXCR2 . This receptor is involved in the recruitment of neutrophils to sites of inflammation, and its antagonism can help in the treatment of inflammatory diseases. The compound interacts with the CXCR2 receptor by binding to its active site, thereby inhibiting its function. This interaction is characterized by a high binding affinity, with an IC50 value of 0.11 µM . Additionally, this compound has been shown to interact with other biomolecules, including various enzymes and proteins involved in inflammatory pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound inhibits the CXCR2-mediated signaling pathway, leading to reduced recruitment of neutrophils to inflammatory sites . This inhibition results in decreased expression of pro-inflammatory genes and reduced production of inflammatory cytokines. Furthermore, this compound affects cellular metabolism by altering the metabolic flux of key metabolites involved in inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of the CXCR2 receptor, preventing the binding of its natural ligands, such as CXCL8 . This binding inhibits the receptor’s function, leading to a decrease in downstream signaling events. Additionally, this compound inhibits the activity of certain enzymes involved in the inflammatory response, further reducing the production of pro-inflammatory mediators. The compound also modulates gene expression by downregulating the expression of genes associated with inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on the CXCR2 receptor and its associated signaling pathways. Prolonged exposure to the compound may lead to adaptive changes in cellular function, such as upregulation of alternative signaling pathways to compensate for the inhibited CXCR2 activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the CXCR2 receptor and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity. Therefore, careful dosage optimization is necessary to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to inflammation and immune response. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism and clearance from the body . Additionally, this compound affects the levels of key metabolites involved in inflammatory pathways, thereby modulating the overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with binding proteins that facilitate its transport across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target biomolecules . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or the nucleus. These modifications play a role in regulating the compound’s activity and ensuring its proper function within the cell.

properties

IUPAC Name

2-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-10-3-5-1-2-9-4-6(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXIKSZFEGISMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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